

Natural Sources of 1,18-Octadecanediol: A Technical Guide

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Compound of Interest

Compound Name: 1,18-Octadecanediol

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Introduction

1,18-Octadecanediol is a long-chain aliphatic diol that has garnered interest in various scientific fields. While its biological functions are not yet fully elucidated, its presence in natural sources, particularly in the plant kingdom, suggests potential roles in plant physiology and warrants further investigation for applications in drug development and material science. This technical guide provides a comprehensive overview of the known natural sources of **1,18-Octadecanediol**, detailed experimental protocols for its extraction and analysis, and a discussion of its potential biosynthetic origins.

Natural Occurrence of 1,18-Octadecanediol

1,18-Octadecanediol has been identified as a natural lipid in a limited number of plant species. The primary confirmed sources include:

- *Spartium japonicum*: This herb is a known natural source of **1,18-Octadecanediol**[1].
- *Arabidopsis thaliana*: This model plant species has been reported to contain **1,18-Octadecanediol**[2].

Beyond these direct identifications, evidence suggests that **1,18-Octadecanediol** is a likely component of the complex biopolyesters cutin and suberin, which form protective outer layers

in plants. The chemical analysis of suberin from various plant barks, including fossilized monkeyhair tree (*Coumoxylon hartigii*) and modern cork oak (*Quercus suber*), has revealed the presence of the closely related C18 α,ω -dioic acid, 1,18-octadec-9-enedioic acid, as a major monomer[3][4][5][6]. The biosynthesis of this dioic acid is believed to proceed through the ω -hydroxylation of the corresponding fatty acid, suggesting that 1,18-octadecanedioic acid, and potentially **1,18-Octadecanediol** through reduction, are key intermediates or components of these plant polymers[7][8].

Quantitative Data

Direct quantitative data for **1,18-Octadecanediol** in plant tissues is scarce in the currently available literature. However, the concentration of the related 1,18-octadec-9-enedioic acid in suberin provides an indication of the potential abundance of C18 α,ω -difunctionalized aliphatics.

Plant Source	Tissue	Compound	Concentration (mg/g of untreated material)	Reference
Fossil Monkeyhair Tree (Coumoxylon hartigii)	Outer Layer (putative bark)	1,18-octadec-9-enedioic acid	~50% of the amount in Quercus suber	[4]
Cork Oak (Quercus suber)	Bark	1,18-octadec-9-enedioic acid	Not explicitly quantified in mg/g, but a major component	[4]
Arbutus andrachne	Bark	1,18-dioic-18:0 acid (saturated form)	A main component of suberin monomers (total suberin monomers: 11.36 mg/g)	[3]
Platanus orientalis	Bark	1,18-dioic-18:0 acid (saturated form)	A main component of suberin monomers (total suberin monomers: 15.95 mg/g)	[3]
Scots pine (Pinus sylvestris L.)	Outer Bark	1,18-dioic-18:1 acid	A major constituent of suberin monomers	[5]

Experimental Protocols

The extraction and quantification of **1,18-Octadecanediol** from plant matrices typically involve a multi-step process including lipid extraction, saponification to release esterified diols, and chromatographic analysis with prior derivatization. The following is a detailed, generalized protocol based on established methods for long-chain aliphatic lipids.

Extraction of Total Lipids

A robust method for extracting total lipids from plant tissue is Soxhlet extraction.

- Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, cellulose extraction thimbles.
- Solvent: n-hexane or a chloroform/methanol mixture (2:1, v/v).
- Procedure:
 - Dry the plant material (e.g., leaves, bark) at 60°C to a constant weight and grind it into a fine powder.
 - Weigh approximately 10-20 g of the powdered plant material and place it into a cellulose extraction thimble.
 - Place the thimble into the Soxhlet extractor.
 - Add 250 mL of the extraction solvent to the round-bottom flask.
 - Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
 - Allow the extraction to proceed for 8-12 hours, ensuring continuous siphoning of the solvent over the sample.
 - After extraction, cool the apparatus and evaporate the solvent from the round-bottom flask using a rotary evaporator to obtain the crude lipid extract.

Saponification (Alkaline Hydrolysis)

To release **1,18-Octadecanediol** that may be esterified within complex lipids or polymers like suberin, saponification is necessary.

- Reagents: 2 M potassium hydroxide (KOH) in methanol, concentrated hydrochloric acid (HCl), distilled water, diethyl ether or hexane.
- Procedure:
 - Dissolve the crude lipid extract in a minimal amount of the saponification solution (e.g., 50 mL).
 - Reflux the mixture for 2-4 hours at 80°C with constant stirring.
 - After cooling, acidify the mixture to a pH of 1-2 with concentrated HCl to protonate the fatty acids and other acidic components.
 - Transfer the acidified mixture to a separatory funnel.
 - Extract the non-saponifiable fraction (which will contain the diols) three times with an equal volume of diethyl ether or hexane.
 - Combine the organic layers, wash with distilled water until the washings are neutral, and then dry the organic phase over anhydrous sodium sulfate.
 - Evaporate the solvent to obtain the unsaponifiable matter containing the free diols.

Derivatization for GC-MS Analysis

Long-chain diols are not sufficiently volatile for direct gas chromatography (GC) analysis. Therefore, derivatization to form more volatile trimethylsilyl (TMS) ethers is a critical step.

- Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, pyridine (anhydrous).
- Procedure:
 - Dissolve a known amount of the dried unsaponifiable fraction in a small volume of anhydrous pyridine (e.g., 100 μ L) in a GC vial.
 - Add an excess of the BSTFA + 1% TMCS reagent (e.g., 100 μ L).

- Seal the vial and heat at 70-80°C for 1-2 hours to ensure complete derivatization.
- Cool the vial to room temperature before injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

Quantification

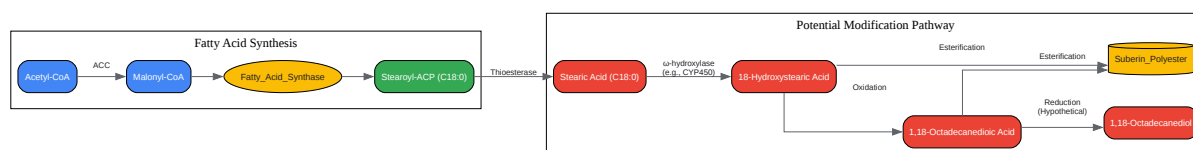
- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection: 1 µL of the derivatized sample in splitless mode.
- Temperature Program:
 - Initial temperature: 150°C, hold for 2 minutes.
 - Ramp: 5°C/min to 300°C.
 - Hold: 15 minutes at 300°C.
- Mass Spectrometer:
 - Ionization mode: Electron Impact (EI) at 70 eV.
 - Scan range: m/z 50-600.
- Quantification:
 - Identification of the bis-TMS derivative of **1,18-Octadecanediol** is based on its retention time and comparison of its mass spectrum with a reference standard or library data.
 - For accurate quantification, an internal standard (e.g., a C19 or C21 α,ω-diol) should be added to the sample before the extraction or derivatization step.

- A calibration curve should be prepared using a pure standard of **1,18-Octadecanediol** subjected to the same derivatization procedure.

Biosynthesis and Signaling Pathways

Currently, there is no direct scientific literature detailing a specific signaling pathway in which **1,18-Octadecanediol** acts as a signaling molecule. The "octadecanoid pathway" in plants primarily refers to the biosynthesis of jasmonates from C18 fatty acids, which are key signaling molecules in plant defense and development[9].

The biosynthesis of **1,18-Octadecanediol** in plants is likely derived from the general fatty acid synthesis pathway. The following diagram illustrates a plausible, though not experimentally confirmed, biosynthetic route.



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A plausible biosynthetic pathway for **1,18-Octadecanediol** in plants.

This proposed pathway begins with the synthesis of stearic acid (C18:0) from acetyl-CoA and malonyl-CoA via the fatty acid synthase complex. Stearic acid can then undergo ω -hydroxylation, a reaction often catalyzed by cytochrome P450 monooxygenases, to form 18-hydroxystearic acid. Further oxidation of the hydroxyl group would yield 1,18-octadecanedioic acid. It is hypothesized that **1,18-Octadecanediol** could be formed through the reduction of 1,18-octadecanedioic acid, although the specific enzymes for this step have not been identified. Both 18-hydroxystearic acid and 1,18-octadecanedioic acid are known precursors for the biosynthesis of the suberin biopolymer.

Conclusion

1,18-Octadecanediol is a naturally occurring long-chain diol found in select plant species and is a likely constituent of the protective biopolymers cutin and suberin. This guide provides a framework for the extraction and quantitative analysis of this compound from natural sources, employing established lipid analysis techniques. While its specific biological functions and involvement in signaling pathways remain an open area for research, its presence in plants suggests roles in structural integrity and defense. Further investigation into the biosynthesis and physiological effects of **1,18-Octadecanediol** is warranted to unlock its full potential for scientific and industrial applications.

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